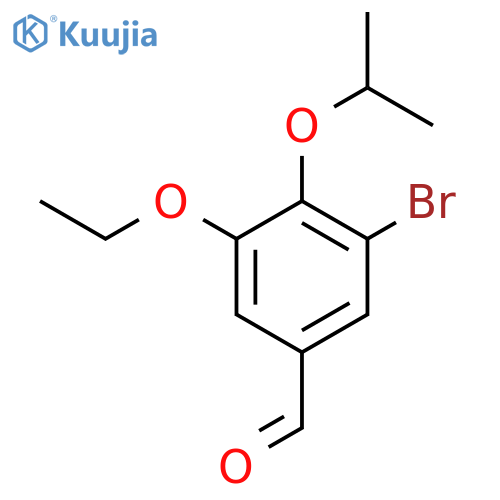

Cas no 428476-80-6 (3-bromo-5-ethoxy-4-(propan-2-yloxy)benzaldehyde)

428476-80-6 structure

商品名:3-bromo-5-ethoxy-4-(propan-2-yloxy)benzaldehyde

CAS番号:428476-80-6

MF:C12H15BrO3

メガワット:287.149703264236

MDL:MFCD02256635

CID:3057950

PubChem ID:883050

3-bromo-5-ethoxy-4-(propan-2-yloxy)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-5-ethoxy-4-isopropoxy-benzaldehyde

- 3-bromo-5-ethoxy-4-(propan-2-yloxy)benzaldehyde

- Z57887848

- DSA47680

- AKOS000295627

- CS-0240351

- EN300-228000

- STK346746

- 3-BROMO-5-ETHOXY-4-ISOPROPOXYBENZALDEHYDE

- ALBB-034939

- SR-01000235349

- 428476-80-6

- SR-01000235349-1

- 3-bromo-5-ethoxy-4-propan-2-yloxybenzaldehyde

- Benzaldehyde, 3-bromo-5-ethoxy-4-(1-methylethoxy)-

-

- MDL: MFCD02256635

- インチ: InChI=1S/C12H15BrO3/c1-4-15-11-6-9(7-14)5-10(13)12(11)16-8(2)3/h5-8H,4H2,1-3H3

- InChIKey: GTORYZOQSPGQKE-UHFFFAOYSA-N

- ほほえんだ: CCOC1=CC(=CC(=C1OC(C)C)Br)C=O

計算された属性

- せいみつぶんしりょう: 286.02046Da

- どういたいしつりょう: 286.02046Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 35.5Ų

3-bromo-5-ethoxy-4-(propan-2-yloxy)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB498076-250 mg |

3-Bromo-5-ethoxy-4-isopropoxybenzaldehyde |

428476-80-6 | 250MG |

€198.50 | 2022-03-23 | ||

| Enamine | EN300-228000-0.5g |

3-bromo-5-ethoxy-4-(propan-2-yloxy)benzaldehyde |

428476-80-6 | 95% | 0.5g |

$197.0 | 2024-06-20 | |

| Enamine | EN300-228000-1g |

3-bromo-5-ethoxy-4-(propan-2-yloxy)benzaldehyde |

428476-80-6 | 95% | 1g |

$284.0 | 2023-09-15 | |

| A2B Chem LLC | AJ12600-500mg |

3-bromo-5-ethoxy-4-isopropoxybenzaldehyde |

428476-80-6 | 95% | 500mg |

$412.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311021-50mg |

3-bromo-5-ethoxy-4-isopropoxybenZaldehyde |

428476-80-6 | 98% | 50mg |

¥1152.00 | 2024-05-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311021-1g |

3-bromo-5-ethoxy-4-isopropoxybenZaldehyde |

428476-80-6 | 98% | 1g |

¥5112.00 | 2024-05-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311021-10g |

3-bromo-5-ethoxy-4-isopropoxybenZaldehyde |

428476-80-6 | 98% | 10g |

¥22032.00 | 2024-05-14 | |

| Enamine | EN300-228000-10.0g |

3-bromo-5-ethoxy-4-(propan-2-yloxy)benzaldehyde |

428476-80-6 | 95% | 10.0g |

$1224.0 | 2024-06-20 | |

| abcr | AB498076-1 g |

3-Bromo-5-ethoxy-4-isopropoxybenzaldehyde |

428476-80-6 | 1g |

€309.00 | 2022-03-23 | ||

| Enamine | EN300-228000-2.5g |

3-bromo-5-ethoxy-4-(propan-2-yloxy)benzaldehyde |

428476-80-6 | 95% | 2.5g |

$558.0 | 2024-06-20 |

3-bromo-5-ethoxy-4-(propan-2-yloxy)benzaldehyde 関連文献

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

428476-80-6 (3-bromo-5-ethoxy-4-(propan-2-yloxy)benzaldehyde) 関連製品

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:428476-80-6)3-bromo-5-ethoxy-4-(propan-2-yloxy)benzaldehyde

清らかである:99%

はかる:5g

価格 ($):799.0